

Commercial Availability and Technical Guide for 5-Fluoropiperidin-3-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluoropiperidin-3-ol

Cat. No.: B15261364

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For researchers and professionals in drug development, **5-Fluoropiperidin-3-ol** and its derivatives are valuable building blocks in medicinal chemistry. Their utility stems from the favorable modulation of pharmacokinetic properties, such as metabolic stability and bioavailability, that the fluorine atom can impart to a molecule. This technical guide provides an overview of the commercial availability of various isomers of **5-Fluoropiperidin-3-ol** and outlines a general synthetic approach.

Commercial Suppliers and Product Specifications

5-Fluoropiperidin-3-ol is commercially available from various suppliers, primarily as its hydrochloride salt and in different stereoisomeric forms. The table below summarizes the available quantitative data from a selection of suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

Product Name	CAS Number	Supplier	Purity	Quantity
(3R,5S)-5-Fluoropiperidin-3-ol hydrochloride	2490344-75-5	Echemi, AllBest CO., Ltd., CarboMer, Inc.[1]	Not specified	Not specified
trans-4-Fluoropiperidin-3-ol hydrochloride	955028-83-8	Fisher Scientific (via eMolecules), Pharmablock[2]	Not specified	1g
(3R,5R)-5-Fluoropiperidin-3-ol hydrochloride	2418593-37-8	BLDpharm[3]	Not specified	Not specified
(3S,4R)-3-Fluoropiperidin-4-ol hydrochloride	1443380-89-9	Ambeed, Inc., Chemenu Inc.[4]	97%	Not specified
3-Fluoropiperidin-4-ol	1524707-65-0	Benchchem[5]	Not specified	Not specified
(3S)-3-Fluoropiperidine hydrochloride	871664-50-5	Chem-contract[6]	Not specified	Not specified

Synthetic Approaches: An Overview

The synthesis of fluorinated piperidinols is a key area of research, with a focus on controlling stereochemistry. Enantioselective synthesis is often crucial for isolating the desired biological activity.

General Experimental Protocol for Enantioselective Fluorination

A common strategy for the synthesis of fluorinated piperidinols involves the enantioselective fluorination of a piperidinone precursor, followed by reduction. The following is a generalized protocol based on reported methodologies.^[7]

Materials:

- N-Boc-piperidinone precursor
- Fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)
- Chiral catalyst (e.g., cinchona alkaloid derivatives or chiral primary amines)
- Solvent (e.g., Tetrahydrofuran - THF)
- Reducing agent (e.g., Sodium borohydride - NaBH₄)
- Methanol (for reduction)

Procedure:

- Fluorination: The N-Boc-piperidinone precursor is dissolved in an appropriate solvent such as THF.
- The chiral catalyst is added to the solution.
- The fluorinating agent (e.g., NFSI) is then added, and the reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 24 hours), monitoring for completion by TLC or LC-MS.
- Work-up: Upon completion, the reaction mixture is quenched and the fluorinated intermediate is extracted and purified.
- Reduction: The purified fluorinated piperidinone is dissolved in a solvent like methanol.
- A reducing agent, such as sodium borohydride, is added portion-wise at a low temperature (e.g., 0 °C).
- The reaction is stirred until completion, typically for a few hours.

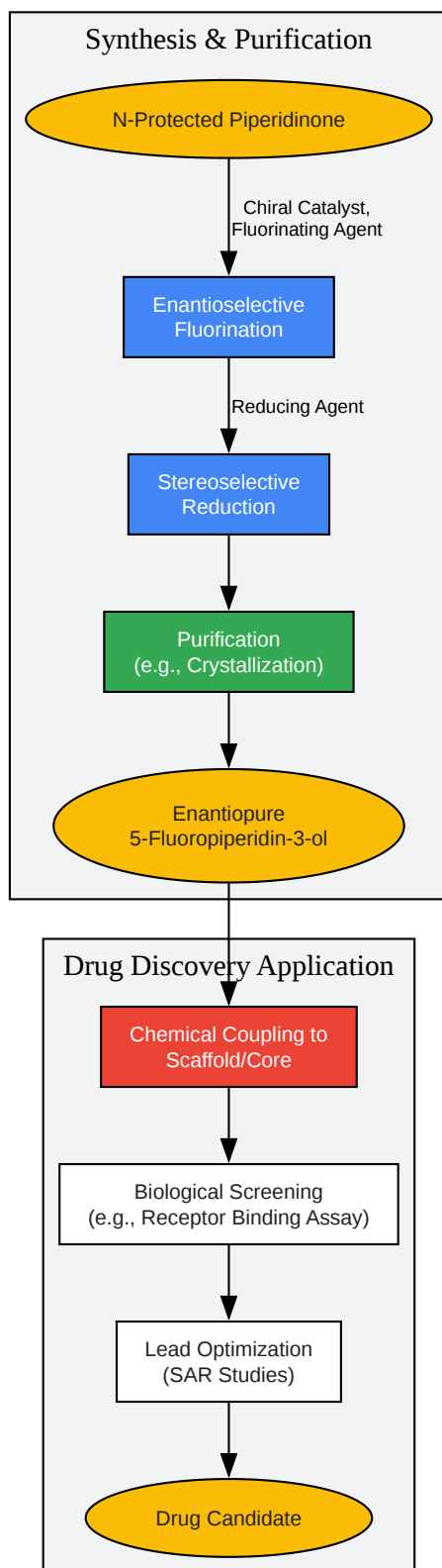
- **Final Purification:** The reaction is quenched, and the final product, the fluoropiperidinol, is extracted and purified, often by crystallization to yield enantiopure material.

Applications in Drug Discovery

Fluorinated piperidine motifs are integral to the development of various therapeutic agents. The introduction of fluorine can significantly enhance binding affinity, selectivity, and metabolic stability. For instance, derivatives of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles have been developed as high-affinity, selective, and orally bioavailable antagonists for the human 5-HT(2A) receptor.^{[8][9]} In these compounds, the fluorine atom on the piperidine ring was crucial for improving oral bioavailability by reducing the pKa of the basic nitrogen.^[8] Furthermore, fluorinated piperidines have been explored as ligands for the human 5-HT1D receptor and as potential norepinephrine/serotonin reuptake inhibitors.^{[10][11]}

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and application of a **5-Fluoropiperidin-3-ol** derivative in a drug discovery context.



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A generalized workflow for the synthesis and application of **5-Fluoropiperidin-3-ol**.

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- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 5-Fluoropiperidin-3-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15261364#5-fluoropiperidin-3-ol-commercial-availability-and-suppliers]

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